REACTION_SMILES
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[C:10](=[O:11])([O-:12])[O-:13].[CH2:1]1[CH2:2][c:3]2[cH:4][cH:5][cH:6][cH:7][c:8]2[NH:9]1.[CH3:24][c:25]1[cH:26][cH:27][cH:28][cH:29][cH:30]1.[Cl:16][CH2:17][c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1.[K+:14].[K+:15]>>[CH2:1]1[CH2:2][c:3]2[cH:4][cH:5][cH:6][cH:7][c:8]2[N:9]1[CH2:17][c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc2c(c1)CCN2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCc1ccccc1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Type
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product
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Smiles
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c1ccc(CN2CCc3ccccc32)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |